molecular formula C17H16N6O4S2 B2642196 N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286700-13-7

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2642196
CAS No.: 1286700-13-7
M. Wt: 432.47
InChI Key: KAAWHWGDBHKJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a pyrimidine ring, and a sulfamoylbenzyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine ring and the sulfamoylbenzyl group. Common reagents used in these reactions include thionyl chloride, pyrimidine derivatives, and sulfamoylbenzyl amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permangan

Properties

IUPAC Name

N-[4-[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S2/c18-29(26,27)13-4-2-11(3-5-13)9-21-14(24)8-12-10-28-17(22-12)23-16(25)15-19-6-1-7-20-15/h1-7,10H,8-9H2,(H,21,24)(H2,18,26,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAWHWGDBHKJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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